molecular formula C9H7ClN2O2 B1486763 2-Chloro-7-methoxyquinazolin-4(3H)-one CAS No. 20197-98-2

2-Chloro-7-methoxyquinazolin-4(3H)-one

Cat. No.: B1486763
CAS No.: 20197-98-2
M. Wt: 210.62 g/mol
InChI Key: GWKYECPVPJPSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-methoxyquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C9H7ClN2O2 and its molecular weight is 210.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

2-Chloro-7-methoxyquinazolin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H7ClN2OC_9H_7ClN_2O. The compound features a chloro substituent at the 2-position and a methoxy group at the 7-position of the quinazoline ring, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. A common synthetic route includes heating a mixture of starting materials with specific reagents to achieve the desired yield. For instance, one method reports a yield of 67% when reacting with 1,1-dimethoxypropan-2-amine at elevated temperatures .

Antimicrobial Properties

Recent studies have demonstrated that quinazoline derivatives, including this compound, exhibit significant antimicrobial activity. For example, compounds derived from this scaffold have shown effectiveness against various bacterial strains, indicating potential as antibacterial agents .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro assays have reported that related quinazoline compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. The mechanism often involves the inhibition of kinases or other proteins critical for tumor progression .

Case Studies

  • Inhibition of Mycobacterium tuberculosis : A study explored the structure-activity relationships (SAR) of quinazoline derivatives against Mycobacterium tuberculosis, highlighting that certain modifications can enhance potency against this pathogen .
  • SARS-CoV-2 Activity : Another investigation focused on related quinazoline derivatives showing antiviral effects against SARS-CoV-2, with some compounds exhibiting IC50 values as low as 0.23 μM without significant cytotoxicity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell viability in cancerous cells.
  • Receptor Interaction : It can also modulate receptor activity, impacting cellular signaling cascades that promote cell survival and proliferation.

Data Tables

Biological Activity IC50 Value (µM) Target Reference
AntimicrobialVariesBacterial strains
AnticancerVariesCancer cell lines
Antiviral0.23SARS-CoV-2

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-Chloro-7-methoxyquinazolin-4(3H)-one as an anticancer agent. Quinazoline derivatives are known for their ability to inhibit various kinases, particularly the epidermal growth factor receptor (EGFR), which is often mutated in non-small cell lung cancer (NSCLC).

Case Study: EGFR Inhibition

In a study exploring new inhibitors for EGFR mutations, compounds structurally related to this compound were synthesized and evaluated. The findings indicated that these compounds exhibited selective inhibition against mutant forms of EGFR, with significant potency observed in the L858R and Del19 mutations, which are common in NSCLC patients. The IC50 values for these mutants were reported to be in the submicromolar range, demonstrating the compound's potential as a targeted therapy for resistant cancer forms .

Synthesis and Methodological Applications

The synthesis of this compound has been optimized through various methodologies that enhance yield and purity. This compound serves as a building block for further chemical modifications, making it valuable in synthetic organic chemistry.

Synthesis Optimization

A notable synthesis route involves the reaction of 2-amino-N-benzylbenzamide with various reagents under controlled conditions, yielding high purity products suitable for biological testing. The optimization studies have shown that using specific solvents can significantly improve yields—up to 89% in some cases .

Biological Properties Beyond Cancer

Beyond its anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : Some studies suggest that quinazoline derivatives possess antibacterial properties, potentially useful against resistant strains of bacteria .
  • Anti-inflammatory Effects : There is emerging evidence that certain quinazoline compounds exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or chronic inflammatory diseases .

Properties

IUPAC Name

2-chloro-7-methoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-5-2-3-6-7(4-5)11-9(10)12-8(6)13/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKYECPVPJPSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697216
Record name 2-Chloro-7-methoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20197-98-2
Record name 2-Chloro-7-methoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-7-methoxyquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-7-methoxyquinazolin-4(3H)-one
Reactant of Route 3
2-Chloro-7-methoxyquinazolin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-Chloro-7-methoxyquinazolin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
2-Chloro-7-methoxyquinazolin-4(3H)-one
Reactant of Route 6
2-Chloro-7-methoxyquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.